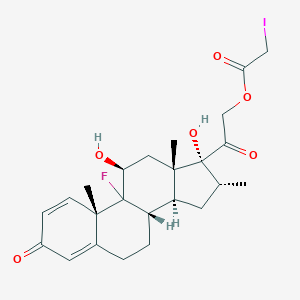

Dexamethasone 21-iodoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dexamethasone 21-iodoacetate, also known as this compound, is a useful research compound. Its molecular formula is C24H30FIO6 and its molecular weight is 560.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Pregnanes - Pregnadienes - Pregnadienetriols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-Inflammatory Applications

Dexamethasone 21-iodoacetate has shown remarkable efficacy in reducing inflammation in various animal models. A notable study demonstrated that macrophage-derived microvesicles (MV-DEX) encapsulating dexamethasone effectively targeted inflamed kidneys, significantly reducing renal inflammation and fibrosis compared to free dexamethasone treatments. This method not only enhanced therapeutic efficacy but also minimized the side effects commonly associated with glucocorticoid therapy, such as hyperglycemia and suppression of the hypothalamic-pituitary-adrenal (HPA) axis .

Table 1: Anti-Inflammatory Efficacy of MV-DEX

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Renal Inflammation | Murine models | MV-DEX reduced renal injury significantly |

| Chronic Glucocorticoid Effects | MV-DEX treated mice | Fewer side effects compared to free dexamethasone |

Immunological Effects

Research has indicated that dexamethasone can profoundly alter the immunological state of human testicular peritubular cells (HTPCs). A study found that treatment with dexamethasone decreased pro-inflammatory cytokines such as IL-6 and IL-8, suggesting potential applications in managing conditions involving immune dysregulation . The proteomic analysis revealed significant changes in protein expression after treatment, highlighting its role in modulating immune responses.

Table 2: Cytokine Regulation by Dexamethasone

| Cytokine | Expression Change | Method Used |

|---|---|---|

| IL-6 | Decreased | qPCR, ELISA |

| IL-8 | Decreased | qPCR, ELISA |

Muscle Function and Electrolyte Balance

This compound has been investigated for its effects on skeletal muscle function. A study involving healthy male subjects showed that dexamethasone administration increased the expression of Na+,K+ pump subunits, which are crucial for muscle contraction and electrolyte balance during exercise . This finding suggests potential applications in treating conditions related to muscle weakness or electrolyte imbalances.

Table 3: Effects on Na+,K+ Pump Expression

| Subunit | Expression Change (%) | Statistical Significance |

|---|---|---|

| α1 | +17% | P < 0.05 |

| α2 | +17% | P < 0.05 |

| β1 | +6% | P < 0.05 |

| β2 | +8% | P < 0.05 |

COVID-19 Treatment

Dexamethasone has gained attention for its role in treating severe COVID-19 cases. Research indicates that it can bind to the SARS-CoV-2 spike protein, inhibiting its interaction with ACE2, which is critical for viral entry into cells . Clinical trials have shown that dexamethasone reduces mortality rates among patients requiring mechanical ventilation or supplemental oxygen .

Table 4: Clinical Outcomes in COVID-19 Patients

| Treatment Type | Mortality Reduction (%) | Patient Condition |

|---|---|---|

| Dexamethasone | Significant | Requiring mechanical ventilation |

| Other Glucocorticoids | Similar effects | Requiring supplemental oxygen |

Tendon Inflammation Management

In the context of musculoskeletal disorders, dexamethasone's intratendinous delivery using porous microspheres has shown promise in reducing inflammation associated with tendon injuries. Studies reported sustained release of dexamethasone leading to decreased cytokine levels and improved biomechanical properties of tendons .

Table 5: Tendon Treatment Outcomes

| Treatment Method | Key Findings |

|---|---|

| Intratendinous DEX/PMSs | Reduced IL-1β, IL-6, TNF-α levels; improved collagen content |

Propriétés

Numéro CAS |

1893-66-9 |

|---|---|

Formule moléculaire |

C24H30FIO6 |

Poids moléculaire |

560.4 g/mol |

Nom IUPAC |

[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate |

InChI |

InChI=1S/C24H30FIO6/c1-13-8-17-16-5-4-14-9-15(27)6-7-21(14,2)23(16,25)18(28)10-22(17,3)24(13,31)19(29)12-32-20(30)11-26/h6-7,9,13,16-18,28,31H,4-5,8,10-12H2,1-3H3/t13-,16+,17+,18+,21+,22+,23?,24+/m1/s1 |

Clé InChI |

SBWPMXHFJJCNJZ-OWWZPINESA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CI)O)C)O)F)C |

SMILES isomérique |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CI)O)C)O)F)C |

SMILES canonique |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CI)O)C)O)F)C |

Synonymes |

dexamethasone 21-iodoacetate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.